N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide
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Overview
Description
N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are often used.
Major Products
Reduction of Nitro Group: Produces the corresponding amine.
Substitution Reactions: Can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals.
Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates . The nitro group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and nitro compounds.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Uniqueness
Properties
Molecular Formula |
C11H15N3O4S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-methyl-4-nitro-N-pyrrolidin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H15N3O4S/c1-13(10-6-7-12-8-10)19(17,18)11-4-2-9(3-5-11)14(15)16/h2-5,10,12H,6-8H2,1H3 |
InChI Key |
JAHDNLRSRKVVNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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